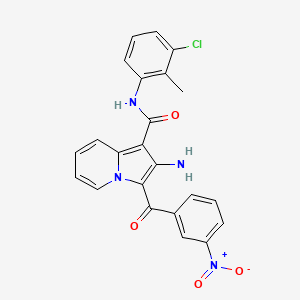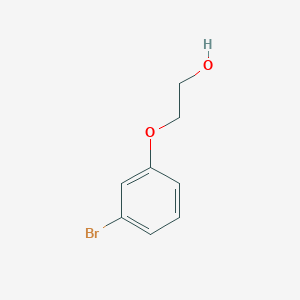![molecular formula C8H13ClO4 B3007953 Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate CAS No. 142471-67-8](/img/structure/B3007953.png)
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate, also known as ethyl glycidate or ethyl 2-(chloromethyl)oxirane-2-acetate, is a chemical compound used in various scientific research applications. It is a colorless liquid with a sweet, fruity odor and is commonly used as a flavoring agent in the food industry. However, its applications extend beyond the food industry, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Toxicity and Environmental Safety Assessment
Ethyl 2-methyl-1,3-dioxolane-2-acetate has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Studies indicate that this compound is not genotoxic and poses no safety concerns for skin sensitization at declared levels of use. Its exposure levels are below the threshold of toxicological concern for local respiratory toxicity and it is not expected to be phototoxic or photoallergenic. Environmentally, it is not persistent, bioaccumulative, and toxic (PBT) as per IFRA Environmental Standards, and its risk quotients for aquatic environments are acceptable (Api et al., 2018).
Applications in Biomass Conversion and Fragrance Industry
The compound is relevant in the catalytic conversion of biomass to value-added products. Its acetalization to form cyclic dioxolane is used in synthesizing chemicals for fragrance, cosmetics, food and beverage additives, pharmaceuticals, detergents, and lacquer industries. Efficient catalysts like 20% Cs-DTP/K-10 have been developed for this acetalization, providing high conversion rates and selectivity (Yadav & Katole, 2014).
Chemoenzymatic Synthesis in Pharmaceutical Applications
Ethyl 2-((4R,6S)-2,2-dimethyl-6-((E)-styryl)-1,3-dioxan-4-yl)acetate, a closely related compound, has been synthesized chemoenzymatically and used in the synthesis of the HMG-CoA reductase inhibitor rosuvastatin, an important cholesterol-lowering drug, and natural styryl lactone cryptomoscatone E1 (Ramesh et al., 2017).
Use in Corrosion Inhibition
Quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, demonstrate effectiveness as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations support the experimental data, showing a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Application in Sugar Derivative Protection
2-Dichloromethyl-1,3-dioxolan-2-yl orthoesters, derived from reactions involving similar compounds, offer a new method for preparing sugar derivatives with easily removable protecting groups. This strategy has been successfully applied in the preparation of specific sugar compounds (Özgener & Yüceer, 2002).
Antiviral Activity
N-substituted pyrimidine acyclic nucleosides, synthesized by coupling reactions involving related compounds, show moderate to high antiviral activities against hepatitis B virus. This highlights its potential in developing antiviral treatments (Abdel-Rahman et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4/c1-2-11-7(10)5-8(6-9)12-3-4-13-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMFXGRFHPQCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)


![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)
![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)
![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)
![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007890.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3007891.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)
